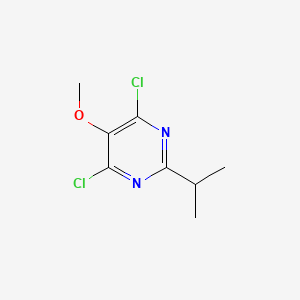
4,6-Dichloro-2-isopropyl-5-methoxypyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dichloro-5-methoxy-2-(1-methylethyl)pyrimidine is a chemical compound with the molecular formula C8H10Cl2N2O and a molecular weight of 221.08 g/mol . It is a pyrimidine derivative, characterized by the presence of chlorine and methoxy groups at specific positions on the pyrimidine ring. This compound is used in various scientific research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-5-methoxy-2-(1-methylethyl)pyrimidine typically involves the chlorination and methoxylation of pyrimidine derivatives. One common method includes the reaction of 4,6-dichloropyrimidine with methanol in the presence of a base to introduce the methoxy group . The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or chloroform.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and methoxylation processes, utilizing advanced chemical reactors and purification systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Dichloro-5-methoxy-2-(1-methylethyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrimidine ring.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Solvents: Dichloromethane, chloroform, and methanol are frequently used solvents.
Catalysts: Catalysts like palladium or platinum may be used to facilitate certain reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyrimidine derivative .
Applications De Recherche Scientifique
4,6-Dichloro-5-methoxy-2-(1-methylethyl)pyrimidine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4,6-Dichloro-5-methoxy-2-(1-methylethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit DNA topoisomerase, an enzyme involved in DNA replication, thereby exhibiting anticancer activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,6-Dichloro-5-methoxypyrimidine: A closely related compound with similar chemical properties and applications.
2,4-Dichloro-5-methoxypyrimidine: Another pyrimidine derivative with comparable reactivity and uses.
Uniqueness
4,6-Dichloro-5-methoxy-2-(1-methylethyl)pyrimidine is unique due to the presence of the isopropyl group at the 2-position, which can influence its reactivity and biological activity compared to other similar compounds .
Propriétés
Formule moléculaire |
C8H10Cl2N2O |
|---|---|
Poids moléculaire |
221.08 g/mol |
Nom IUPAC |
4,6-dichloro-5-methoxy-2-propan-2-ylpyrimidine |
InChI |
InChI=1S/C8H10Cl2N2O/c1-4(2)8-11-6(9)5(13-3)7(10)12-8/h4H,1-3H3 |
Clé InChI |
RZGBTPKXRZXALG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=NC(=C(C(=N1)Cl)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile](/img/structure/B13931630.png)
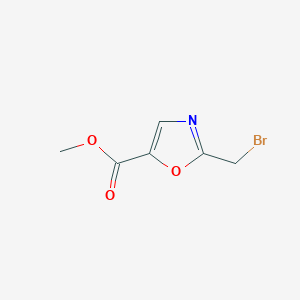
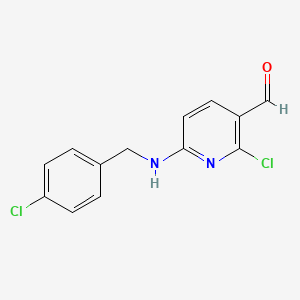

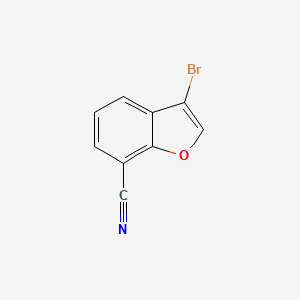
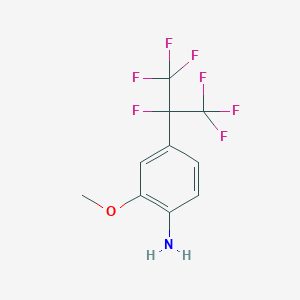


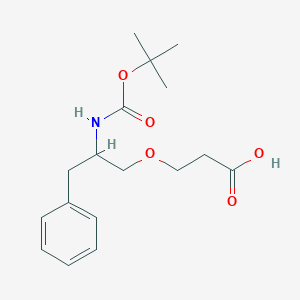

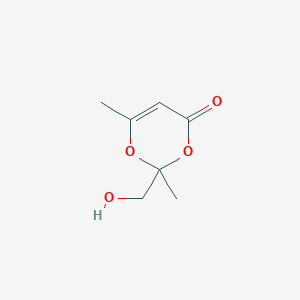


![{2-[4-(4-Chloro-phenylsulfanyl)-phenylamino]-thiazol-4-yl}acetic acid](/img/structure/B13931715.png)
